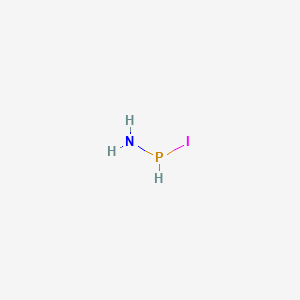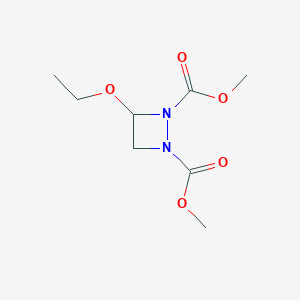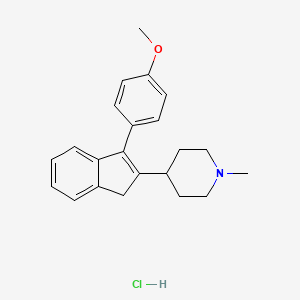
4-(3-(p-Methoxyphenyl)inden-2-yl)-1-methyl-piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(p-Methoxyphenyl)inden-2-yl)-1-methyl-piperidine hydrochloride is a chemical compound with a complex structure that includes an indene core, a piperidine ring, and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(p-Methoxyphenyl)inden-2-yl)-1-methyl-piperidine hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Indene Core: This step involves the cyclization of a suitable precursor to form the indene structure.
Introduction of the Methoxyphenyl Group: This is achieved through a Friedel-Crafts alkylation reaction, where the methoxyphenyl group is introduced to the indene core.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, including amination and cyclization.
Final Coupling and Hydrochloride Formation: The final step involves coupling the piperidine ring with the indene core and converting the product to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-(p-Methoxyphenyl)inden-2-yl)-1-methyl-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-(3-(p-Methoxyphenyl)inden-2-yl)-1-methyl-piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(3-(p-Methoxyphenyl)inden-2-yl)-1-methyl-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-(p-Methoxyphenyl)inden-2-yl)-1-methyl-piperidine: Lacks the hydrochloride salt form.
4-(3-(p-Methoxyphenyl)inden-2-yl)-1-ethyl-piperidine: Similar structure but with an ethyl group instead of a methyl group.
4-(3-(p-Methoxyphenyl)inden-2-yl)-1-methyl-pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
4-(3-(p-Methoxyphenyl)inden-2-yl)-1-methyl-piperidine hydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
20845-63-0 |
|---|---|
Molekularformel |
C22H26ClNO |
Molekulargewicht |
355.9 g/mol |
IUPAC-Name |
4-[3-(4-methoxyphenyl)-1H-inden-2-yl]-1-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C22H25NO.ClH/c1-23-13-11-16(12-14-23)21-15-18-5-3-4-6-20(18)22(21)17-7-9-19(24-2)10-8-17;/h3-10,16H,11-15H2,1-2H3;1H |
InChI-Schlüssel |
QYHLNNOTPMUUPG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)C2=C(C3=CC=CC=C3C2)C4=CC=C(C=C4)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



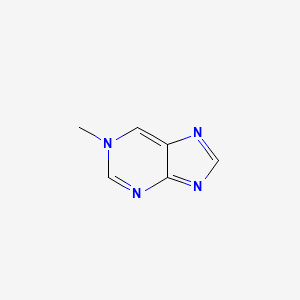
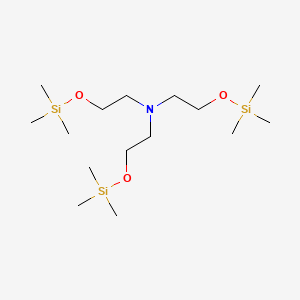
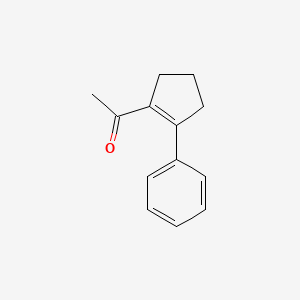
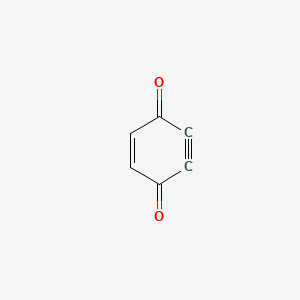
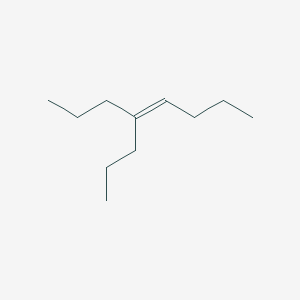
![3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14704430.png)
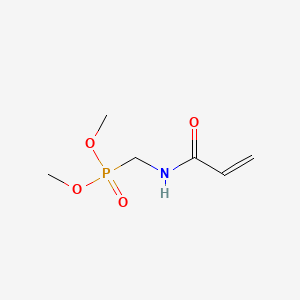
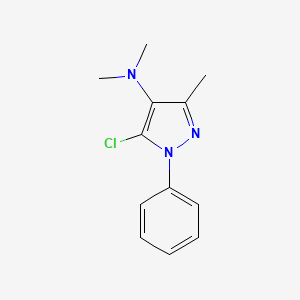

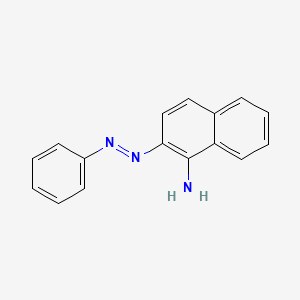
![6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine](/img/structure/B14704460.png)
